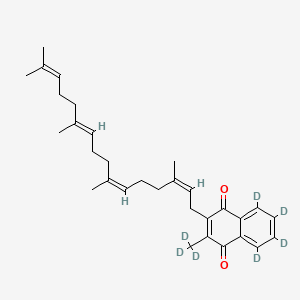

2Z,6Z-Vitamin K2-d7

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H40O2 |

|---|---|

Molecular Weight |

451.7 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2Z,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16-,25-20-/i6D3,7D,8D,18D,19D |

InChI Key |

DKHGMERMDICWDU-ZAGOWSQTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(/C)\CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Technical Guide: Synthesis and Characterization of 2Z,6Z-Vitamin K2-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis and characterization of the isotopically labeled, geometric isomer 2Z,6Z-Vitamin K2-d7. Given the absence of published literature on this specific compound, this document presents a hypothetical yet scientifically grounded approach based on established synthetic strategies for Vitamin K analogues, stereoselective olefin synthesis, and detailed characterization techniques.

Introduction

Vitamin K2, a member of the menaquinone family, is a vital fat-soluble vitamin essential for blood coagulation, bone metabolism, and cardiovascular health. The biological activity of Vitamin K2 is influenced by the length and stereochemistry of its isoprenoid side chain. Isotopic labeling of Vitamin K2, such as with deuterium, provides a powerful tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This guide focuses on the synthesis and characterization of a specific, non-natural geometric isomer, 2Z,6Z-Vitamin K2-d7, to aid researchers in developing novel analytical standards and exploring the structure-activity relationships of Vitamin K2 analogues.

Proposed Synthesis of 2Z,6Z-Vitamin K2-d7

The proposed synthetic pathway is a convergent approach, involving the preparation of a deuterated menadione core and a stereochemically defined isoprenoid side chain, followed by their coupling.

Part A: Synthesis of d7-Menadione

The synthesis of the d7-labeled menadione (2-methyl-1,4-naphthoquinone) core is a critical first step. Commercially available menadione is typically non-deuterated or deuterated at the methyl group (d3). To achieve a d7 label, a combination of deuteration of the aromatic ring and the use of a deuterated methyl source is proposed.

Experimental Protocol:

-

Synthesis of d4-Naphthalene: Start with naphthalene and perform a high-temperature acid-catalyzed hydrogen-deuterium exchange using D2SO4/D2O to obtain d4-naphthalene.

-

Oxidation to d4-Phthalic Anhydride: Oxidize the d4-naphthalene to d4-phthalic anhydride using a strong oxidizing agent like vanadium pentoxide.

-

Friedel-Crafts Acylation: React the d4-phthalic anhydride with a deuterated acetyl source (e.g., acetyl-d3 chloride) in the presence of a Lewis acid catalyst (e.g., AlCl3) to introduce the deuterated methyl group and form the basic naphthoquinone skeleton.

-

Cyclization and Oxidation: Subsequent cyclization and oxidation steps will yield the d7-menadione.

Part B: Stereoselective Synthesis of (2Z,6Z)-Heptaprenyl Bromide

The synthesis of the (2Z,6Z)-heptaprenyl side chain with defined Z-stereochemistry at the second and sixth double bonds is a significant synthetic challenge. A potential strategy involves the iterative use of stereoselective Wittig-type reactions or the reduction of alkynes.

Experimental Protocol:

-

Starting Material: Begin with a suitable C5 building block, such as geraniol or nerol, to introduce the first E or Z double bond respectively.

-

Iterative Chain Elongation: Employ a series of protection, oxidation, and olefination steps to build the C35 heptaprenyl chain.

-

Z-Selective Olefination: For the introduction of the Z-double bonds at the 2nd and 6th positions, utilize a Z-selective Wittig reaction (e.g., using a non-stabilized ylide in a polar aprotic solvent) or a Lindlar-catalyzed partial hydrogenation of a corresponding alkyne precursor.

-

Conversion to Bromide: The terminal alcohol of the completed (2Z,6Z)-heptaprenyl chain is then converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).

Part C: Coupling of d7-Menadione and (2Z,6Z)-Heptaprenyl Bromide

The final step is the coupling of the deuterated menadione core with the stereoselectively synthesized side chain.

Experimental Protocol:

-

Reduction of d7-Menadione: The d7-menadione is first reduced to the corresponding hydroquinone using a mild reducing agent like sodium dithionite.

-

Alkylation: The resulting hydroquinone is then alkylated with the (2Z,6Z)-heptaprenyl bromide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent like DMF or acetone.

-

Oxidation: The coupled product is then oxidized back to the quinone form using an oxidizing agent like silver(I) oxide (Ag2O) to yield the final product, 2Z,6Z-Vitamin K2-d7.

Purification

The crude product from the coupling reaction will be a mixture of isomers and unreacted starting materials. A multi-step purification protocol is necessary.

Experimental Protocol:

-

Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to remove non-polar and highly polar impurities.

-

Preparative HPLC: The enriched fraction is then subjected to preparative High-Performance Liquid Chromatography (HPLC). An argentated (silver-impregnated) stationary phase is recommended for the effective separation of geometric isomers. A mobile phase of hexane with a small percentage of a polar modifier like isopropanol would be appropriate. Fractions corresponding to the desired 2Z,6Z isomer are collected.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2Z,6Z-Vitamin K2-d7.

Mass Spectrometry

Experimental Protocol:

High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) will be employed to determine the exact mass and elemental composition of the final product.

| Parameter | Expected Value |

| Molecular Formula | C48H59D7O2 |

| Monoisotopic Mass | 723.58 g/mol |

| Mass Shift from all-trans Vitamin K2-d7 | Identical |

| Fragmentation Pattern | Characteristic loss of the isoprenoid side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most crucial technique for confirming the structure and, specifically, the Z-geometry of the double bonds.

Experimental Protocol:

The purified compound will be dissolved in a deuterated solvent (e.g., CDCl3) and analyzed using a high-field NMR spectrometer (≥500 MHz). 1H, 13C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) will be performed.

Expected NMR Data:

| Proton/Carbon | Expected Chemical Shift Range (ppm) | Key Correlations (NOESY for Z-isomer) |

| Vinyl Protons (Z-isomer) | 5.10 - 5.20 | Correlation between vinyl proton and adjacent methylene protons |

| Vinyl Protons (E-isomer) | 5.05 - 5.15 | Correlation between vinyl proton and vinyl methyl protons |

| Allylic Methylene Protons (Z-isomer) | ~2.05 - 2.15 | |

| Allylic Methylene Protons (E-isomer) | ~1.95 - 2.05 | |

| Vinyl Methyl Protons (Z-isomer) | ~1.70 - 1.80 | |

| Vinyl Methyl Protons (E-isomer) | ~1.60 - 1.70 | |

| Naphthoquinone Protons | 7.50 - 8.10 (signals will be absent due to deuteration) | |

| Menadione Methyl Protons | ~2.20 (signal will be absent due to deuteration) |

Note: The absence of signals in the aromatic region and for the menadione methyl group in the 1H NMR spectrum, along with corresponding changes in the 13C NMR spectrum, will confirm the d7-labeling of the menadione core.

The key to confirming the Z-stereochemistry is the Nuclear Overhauser Effect (NOE). In a NOESY experiment, a cross-peak between the vinyl proton and the protons of the adjacent methylene group of the isoprenoid chain is expected for a Z-isomer. Conversely, for an E-isomer, an NOE is expected between the vinyl proton and the protons of the vinyl methyl group.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

Analytical HPLC will be used to determine the purity and isomeric composition of the final product. The same column and mobile phase conditions as in the preparative HPLC can be used. The retention time of the synthesized compound will be compared to that of the all-trans isomer if available.

| Parameter | Expected Result |

| Stationary Phase | Argentated Silica or C18 |

| Mobile Phase | Hexane/Isopropanol |

| Detection | UV at 254 nm |

| Purity | >98% |

| Isomeric Purity | >95% 2Z,6Z isomer |

Conclusion

The synthesis and characterization of 2Z,6Z-Vitamin K2-d7 represent a challenging but feasible endeavor for advanced organic synthesis laboratories. The proposed methodology provides a comprehensive framework for its production and rigorous structural verification. The availability of this novel, isotopically labeled geometric isomer will be invaluable for researchers investigating the metabolism, transport, and biological activity of Vitamin K2 analogues, ultimately contributing to a deeper understanding of the roles of this essential vitamin in human health.

Isotopic Purity of 2Z,6Z-Vitamin K2-d7: A Comprehensive Technical Guide

This technical guide provides a detailed overview of the analytical methodologies for determining the isotopic purity of 2Z,6Z-Vitamin K2-d7, a deuterated internal standard crucial for the accurate quantification of Vitamin K2 in various matrices. This document is intended for researchers, scientists, and drug development professionals engaged in Vitamin K research and bioanalysis.

Introduction to 2Z,6Z-Vitamin K2-d7 and Isotopic Purity

Vitamin K2, a member of the menaquinone family, is a fat-soluble vitamin essential for several physiological functions, including blood coagulation and bone metabolism.[1] Accurate measurement of Vitamin K2 levels is critical in clinical and research settings. Stable isotope-labeled internal standards, such as 2Z,6Z-Vitamin K2-d7, are the gold standard for quantitative analysis by mass spectrometry, as they correct for variations in sample preparation and instrument response.

The isotopic purity of a deuterated standard is a critical parameter that defines the percentage of the molecule that is fully labeled with the stable isotope (deuterium, in this case) at all intended positions. Impurities in the form of non-deuterated or partially deuterated species can compromise the accuracy of quantitative assays. Therefore, rigorous analytical characterization of the isotopic purity of 2Z,6Z-Vitamin K2-d7 is imperative.

Analytical Approaches for Isotopic Purity Assessment

The determination of the isotopic purity of 2Z,6Z-Vitamin K2-d7 is primarily accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for assessing isotopic enrichment.[1][2][3] This technique allows for the precise determination of the relative abundance of the deuterated analyte and its non-deuterated counterparts.

A representative LC-MS/MS protocol for the analysis of 2Z,6Z-Vitamin K2-d7 is outlined below.

1. Sample Preparation:

-

A stock solution of 2Z,6Z-Vitamin K2-d7 is prepared by dissolving a precisely weighed amount in a suitable organic solvent (e.g., methanol or isopropanol).

-

The stock solution is serially diluted to a working concentration appropriate for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution and sensitivity.[4]

-

Column: A reversed-phase C18 column is typically employed for the separation of Vitamin K analogs.[5]

-

Mobile Phase: A gradient elution is performed using a binary solvent system, such as water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[4]

-

Flow Rate: A typical flow rate is in the range of 0.3 to 0.5 mL/min.

-

Injection Volume: A small volume, typically 1-5 µL, is injected onto the column.[5]

3. Mass Spectrometer Settings:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used.[2][5]

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is essential for resolving the different isotopic species.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of the non-deuterated (d0) to the fully deuterated (d7) forms of Vitamin K2.

The isotopic purity is calculated from the integrated peak areas of the extracted ion chromatograms for each isotopic species. The percentage of isotopic purity is the ratio of the peak area of the d7 species to the sum of the peak areas of all isotopic species (d0 to d7).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal information to MS by confirming the chemical structure and pinpointing the specific locations of deuterium incorporation.

1. Sample Preparation:

-

A sufficient amount of the 2Z,6Z-Vitamin K2-d7 standard is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

2. NMR Experiments:

-

¹H NMR: The proton NMR spectrum is used to verify the absence or significant reduction of proton signals at the sites of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum can show characteristic splitting patterns for carbons attached to deuterium, further confirming the locations of the labels.

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuterium incorporation at the expected chemical shifts.

Quantitative Data and Visualizations

Table 1: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment of 2Z,6Z-Vitamin K2-d7

| Isotopic Species | Theoretical m/z | Observed Relative Abundance (%) |

| d0 (Non-deuterated) | 649.50 | 0.1 |

| d1 | 650.51 | 0.2 |

| d2 | 651.51 | 0.4 |

| d3 | 652.52 | 0.8 |

| d4 | 653.52 | 1.5 |

| d5 | 654.53 | 3.0 |

| d6 | 655.54 | 5.0 |

| d7 (Fully deuterated) | 656.54 | 99.0 |

Isotopic Purity (%) = (Abundance of d7 / Sum of Abundances of d0-d7) x 100

Table 2: Summary of LC-MS/MS and NMR Experimental Parameters

| Parameter | LC-MS/MS | NMR Spectroscopy |

| Instrumentation | UHPLC coupled to a high-resolution mass spectrometer | 400 MHz (or higher) NMR spectrometer |

| Sample Preparation | Dilution in organic solvent | Dissolution in deuterated solvent (CDCl₃) |

| Key Experiments | Full scan mass spectrometry | ¹H, ¹³C, and ²H NMR |

| Primary Output | Isotopic distribution and relative abundances | Structural confirmation and location of deuterium labels |

Diagram 1: General Workflow for Isotopic Purity Determination

Caption: Workflow for the determination of isotopic purity.

Diagram 2: Logical Relationship of Analytical Techniques

Caption: Interplay of MS and NMR in purity assessment.

Conclusion

The verification of the isotopic purity of 2Z,6Z-Vitamin K2-d7 is a fundamental requirement for its use as an internal standard in quantitative bioanalytical methods. A combined analytical strategy utilizing high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive and robust assessment of isotopic enrichment and structural integrity. The protocols and data presented in this guide offer a framework for the rigorous quality control of deuterated Vitamin K2 standards, ultimately ensuring the generation of high-quality, reliable data in research and clinical applications.

References

- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bevital.no [bevital.no]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. phenomenex.com [phenomenex.com]

The Biological Significance of cis-Isomers of Vitamin K2: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MK-n), is a critical nutrient in human physiology. Its primary and most well-understood function is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in a suite of proteins known as Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs, which play vital roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2]

The biological activity of Vitamin K2 is intrinsically linked to its molecular geometry. Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain. The double bonds within this side chain can exist in either a trans or cis (also denoted as E and Z, respectively) configuration. While the all-trans isomer is widely recognized as the biologically active form, the significance of cis-isomers is less understood and generally associated with reduced or negligible activity.[3]

Molecular Geometry and its Impact on Biological Activity

The polyisoprenoid side chain of Vitamin K2 dictates its interaction with key enzymes. In the all-trans configuration, this side chain has a linear, elongated structure. This spatial arrangement is crucial for fitting into the active site of the γ-glutamyl carboxylase enzyme.[3]

In contrast, each cis (or Z) double bond introduces a "kink" or bend in the isoprenoid tail. A di-cis isomer, such as a hypothetical 2Z,6Z menaquinone, would possess two such bends, resulting in a significantly more compact and non-linear molecular shape. This altered three-dimensional structure is believed to sterically hinder the molecule's ability to properly dock with GGCX, thereby impeding its function as a cofactor in the carboxylation reaction.[3] This fundamental structural difference is the primary reason for the observed lower biological activity of cis-isomers of Vitamin K2.

Quantitative Data Summary: Carboxylative Efficacy of cis vs. trans Isomers

While data for the specific 2Z,6Z isomer is unavailable, a study by Orlando et al. (2022) provides a quantitative comparison of the carboxylative efficacy of the all-trans and a cis-isomer of Menaquinone-7 (MK-7). This data clearly illustrates the inferior biological activity of the cis form. The study utilized both a cell-based assay and a cell-free system to measure GGCX activity.

| Assay Type | Vitamin K Isomer | Relative Carboxylative Activity |

| Cell-Based Assay (Western Blot) | trans-MK-7 | Higher ability to carboxylate GLA-protein |

| cis-MK-7 | Induced a small extent of carboxylation | |

| Cell-Free System (HPLC) | Reduced trans-MK-7 (MK-7H2) | Highest carboxylative activity |

| Reduced cis-MK-7 (MK-7H2) | Slight carboxylative activity, comparable to Vitamin K1 and oxidized trans-MK-7 |

Table adapted from data presented in Orlando et al., Biofactors, 2022.[1]

The results demonstrate that while the cis-isomer is not completely inert, its capacity to act as a cofactor for GGCX is significantly diminished compared to the all-trans isomer.[1]

Signaling Pathways

The biological significance of any Vitamin K2 isomer is determined by its ability to participate in key signaling and metabolic pathways. The following sections detail the primary pathways and illustrate why the stereochemistry of the 2Z,6Z isomer would likely render it ineffective.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

The canonical pathway for Vitamin K2 activity is the Vitamin K cycle, a metabolic loop that facilitates the continuous carboxylation of VKDPs. In this cycle, the reduced form of Vitamin K2 (hydroquinone) is a necessary cofactor for GGCX. During the carboxylation of a glutamate residue to a gamma-carboxyglutamate residue, the Vitamin K2 hydroquinone is oxidized to Vitamin K2 epoxide. The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced again to the active hydroquinone form, allowing the cycle to continue.

The conformation of the isoprenoid side chain is critical for the initial interaction with GGCX. A bent di-cis isomer would not be an efficient substrate for this enzyme, thus interrupting the cycle at its most crucial step and preventing the activation of VKDPs.

Caption: The Vitamin K cycle, essential for activating Vitamin K-dependent proteins (VKDPs).

Pregnane X Receptor (PXR) Activation

Beyond its role in carboxylation, Vitamin K2, specifically MK-4, has been identified as a ligand for the Pregnane X Receptor (PXR).[4][5] PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenobiotic sensor. Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements on DNA, upregulating the expression of genes involved in drug metabolism (e.g., CYP3A4) and transport.[4][6]

The activation of PXR by MK-4 suggests a role for Vitamin K2 in cellular detoxification pathways.[5][7] This interaction is also dependent on the specific molecular structure of the ligand. It is plausible that the altered shape of a 2Z,6Z isomer would result in poor binding to the PXR ligand-binding domain, thereby failing to initiate this signaling cascade.

References

- 1. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Vitamin K-Mediated PXR Activation on Drug-Metabolizing Gene Expression in Human Intestinal Carcinoma LS180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pregnane X receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: 2Z,6Z-Vitamin K2-d7 - A Deep Dive into Isomerism, Deuteration, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Physicochemical Properties of Vitamin K2 Analogues

The following table summarizes the key physicochemical data for Menaquinone-4 (MK-4), a common form of Vitamin K2, and a related deuterated Vitamin K2 compound. This data is essential for analytical method development and interpretation of experimental results.

| Compound | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Menaquinone-4 | Vitamin K2 (MK-4) | 863-61-6 | C₃₁H₄₀O₂ | 444.65 |

| Menaquinone-7-d7 | Vitamin K2 (MK-7)-d7 | 1233937-31-9 | C₄₆H₅₇D₇O₂ | 656.06 |

Core Concepts: Isomerism and Deuteration of Vitamin K2

The Significance of "2Z,6Z" Isomerism

Vitamin K2, or menaquinone, is characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a variable number of isoprenoid units. The geometry of the double bonds within this side chain gives rise to cis (Z) and trans (E) isomers. It is widely established that the all-trans configuration is the biologically active form of Vitamin K.[1][2][3][4]

The designation "2Z,6Z" indicates that the double bonds at the second and sixth isoprene units of the side chain are in the cis configuration. Such cis isomers are generally considered to have little to no biological activity.[2][4][5] Their presence in a sample can be a result of chemical synthesis processes or degradation of the all-trans form due to exposure to heat or UV light.[5] For researchers, the study of specific cis isomers like "2Z,6Z-Vitamin K2" can be crucial for:

-

Quality control: Identifying and quantifying inactive isomers in dietary supplements and pharmaceutical preparations.

-

Understanding biological specificity: Investigating the structural requirements of enzymes and receptors that interact with Vitamin K2.

The Role of Deuteration: Vitamin K2-d7

The "-d7" in "2Z,6Z-Vitamin K2-d7" signifies that seven hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. Deuterated compounds are invaluable tools in analytical chemistry, particularly in quantitative mass spectrometry-based assays (like LC-MS/MS).

The key application of a deuterated analogue is as an internal standard . By adding a known amount of the deuterated standard to a sample, one can accurately quantify the amount of the non-deuterated (endogenous or supplemented) analyte. This is because the deuterated standard behaves almost identically to the analyte during sample preparation and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer.

Vitamin K Signaling Pathways

The primary biological role of Vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the calcium-binding capacity and subsequent biological activity of these proteins.[6][7][8][9]

The central signaling pathway involving Vitamin K is the Vitamin K cycle . This cycle allows for the regeneration of the active, reduced form of Vitamin K (hydroquinone), enabling a small amount of the vitamin to be used for the carboxylation of numerous protein molecules.[7][10][11]

Figure 1. The Vitamin K cycle and its role in the γ-carboxylation of Vitamin K-dependent proteins (VKDPs).

Experimental Protocols

The analysis of Vitamin K2 isomers and their deuterated analogues is most commonly and effectively performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Below is a generalized protocol that serves as a starting point for method development.

Protocol: Quantification of Vitamin K2 in a Biological Matrix by HPLC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of serum or plasma, add a known concentration of the deuterated internal standard (e.g., Vitamin K2-d7).

-

Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.

-

Add 4 mL of n-hexane, and vortex for an additional 1 minute to extract the lipids, including Vitamin K2.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a mixture of methanol and water).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

2. HPLC-MS/MS Analysis

-

HPLC System: A UHPLC or HPLC system capable of gradient elution.

-

Column: A C18 or Phenyl-Hexyl column is typically used for the separation of fat-soluble vitamins. (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over several minutes to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.

3. Data Analysis

-

The concentration of the analyte (e.g., a specific Vitamin K2 isomer) is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Figure 2. A generalized experimental workflow for the quantification of Vitamin K2 in biological samples.

This guide provides a foundational understanding of the key aspects related to "2Z,6Z-Vitamin K2-d7". For researchers embarking on studies involving specific isomers or deuterated forms of Vitamin K2, it is imperative to perform in-house validation of analytical methods and to consider the biological inactivity of cis-isomers when interpreting results.

References

- 1. molnar-institute.com [molnar-institute.com]

- 2. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.prz.edu.pl [journals.prz.edu.pl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Coagulation - Wikipedia [en.wikipedia.org]

- 7. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Acquisition of 2Z,6Z-Vitamin K2-d7 for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Identifying Commercial Sources: The Custom Synthesis Route

Direct commercial suppliers for "2Z,6Z-Vitamin K2-d7" as a stock item are not available. The acquisition of this compound requires engaging with companies that specialize in custom chemical synthesis, particularly those with expertise in deuterated molecules and stereoselective synthesis.

Below is a comparative table of potential custom synthesis providers with demonstrated capabilities in deuterated and complex organic compounds. Researchers should contact these companies with their specific requirements, including desired purity, isotopic enrichment, and quantity, to obtain a quotation and lead time.

| Company | Specialization | Key Services | Contact for Quotation |

| Alfa Chemistry | Deuterated compound synthesis, complex organic synthesis.[1] | Custom synthesis from milligram to kilogram scale, advanced isotope labeling techniques, comprehensive analytical support.[1] | Available through their website. |

| Moravek, Inc. | Custom synthesis of stable-labeled compounds (¹³C, ²H, ¹⁵N).[2][3] | GLP and non-GLP synthesis, purification, and analysis. Experienced in developing synthetic pathways.[2] | Available through their website. |

| MedChemExpress (MCE) | Custom synthesis of stable isotope-labeled compounds.[4] | High isotopic enrichment (≥98%), comprehensive analytical data (LC/GC-MS, NMR), confidential service.[4] | Available through their website. |

| Pharmaffiliates | Custom synthesis of small molecules, including deuterated compounds. | Synthesis from milligram to gram scale, impurity profiling, and access to a large catalog of deuterated compounds.[5] | Available through their website. |

| ChemScene | Bioactive small molecules and custom synthesis. | Diverse building blocks, synthetic reagents, and expertise in complex chemical synthesis. | Available through their website. |

The Procurement Workflow: A Step-by-Step Guide

The process of acquiring a custom-synthesized chemical like 2Z,6Z-Vitamin K2-d7 involves several critical steps. The following diagram illustrates a logical workflow for researchers to follow.

Experimental Protocol: Quality Control and Isomeric Purity Assessment

Upon receiving the custom-synthesized 2Z,6Z-Vitamin K2-d7, it is crucial to perform in-house quality control to verify its identity, purity, and isomeric integrity. The bioactivity of Vitamin K2 is highly dependent on its isomeric form, with the all-trans isomer being the most biologically active.[6][7][8][9][10] While the requested compound is a cis-isomer, confirming the specific isomeric configuration and the absence of other isomers is paramount for data integrity.

Objective: To confirm the identity, purity, and isomeric ratio of synthesized 2Z,6Z-Vitamin K2-d7 using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Materials:

-

Synthesized 2Z,6Z-Vitamin K2-d7 sample

-

Reference standard of all-trans Vitamin K2 (MK-7), if available

-

HPLC-grade solvents (e.g., methanol, isopropanol, hexane)

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Appropriate HPLC column (e.g., C18 or a chiral column for isomer separation)

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the synthesized 2Z,6Z-Vitamin K2-d7.

-

Dissolve the sample in an appropriate solvent (e.g., ethanol or hexane) to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create working solutions suitable for HPLC-MS analysis (e.g., 1-10 µg/mL).

-

-

HPLC-DAD/UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of non-polar and polar solvents. A common mobile phase for Vitamin K2 analysis is a mixture of methanol, isopropanol, and a small amount of a buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Monitor at the characteristic absorbance wavelength for Vitamin K2 (e.g., 248 nm).

-

Analysis: The retention time of the major peak should be consistent. The presence of multiple peaks may indicate impurities or other isomers. The peak area can be used to calculate the purity of the compound. Cis and trans isomers of menaquinone-7 can often be separated by HPLC.[11]

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Mass Range: Scan a mass range that includes the expected molecular weight of 2Z,6Z-Vitamin K2-d7. The molecular weight will be higher than non-deuterated Vitamin K2 due to the seven deuterium atoms.

-

Analysis:

-

Confirm the presence of the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the mass of 2Z,6Z-Vitamin K2-d7.

-

Perform fragmentation analysis (MS/MS) to confirm the structure. The fragmentation pattern should be consistent with the menaquinone structure.

-

-

Data Interpretation:

The HPLC chromatogram will provide information on the purity and the presence of any isomers. The mass spectrometry data will confirm the molecular weight and therefore the successful deuteration of the molecule. The combination of these techniques provides a high degree of confidence in the identity and quality of the synthesized compound. Studies have shown that while the trans isomer is biologically active, some cis isomers may have minimal activity.[12]

Signaling Pathways and Logical Relationships

The primary biological role of Vitamin K2 is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of Vitamin K-dependent proteins (VKDPs). These proteins play crucial roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification. The diagram below illustrates this fundamental signaling pathway.

By utilizing deuterated forms of Vitamin K2 isomers, researchers can more accurately trace the metabolic fate and activity of these specific compounds, leading to a more nuanced understanding of their biological roles and therapeutic potential.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. moravek.com [moravek.com]

- 3. moravek.com [moravek.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Iron Oxide Nanoparticles on the Menaquinone-7 Isomer Composition and Synthesis of the Biologically Significant All-Trans Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling the Latest Breakthroughs in Menaquinone-7 Research through Fermentation-Based Production [mdpi.com]

- 11. molnar-institute.com [molnar-institute.com]

- 12. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium-Labeled Vitamin K2 Analogs for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of molecules known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and the regulation of inflammation. The study of vitamin K2's metabolic fate—its absorption, distribution, metabolism, and excretion (ADME)—is essential for understanding its mechanisms of action and for the development of novel therapeutics. The use of stable isotope labeling, particularly with deuterium (²H), offers a powerful tool for these investigations. Deuterium-labeled vitamin K2 analogs allow for the precise tracing of these molecules in vivo, distinguishing them from endogenous pools and enabling detailed pharmacokinetic and metabolic analyses.

This technical guide provides a comprehensive overview of the application of deuterium-labeled vitamin K2 analogs in metabolic research. It covers the core principles of vitamin K2 metabolism, relevant signaling pathways, and detailed experimental methodologies. While specific protocols for the synthesis of deuterated menaquinones and extensive quantitative data from in vivo studies with these labeled compounds are not widely available in the public domain, this guide compiles the current knowledge on vitamin K2 metabolism and the established techniques for its study, providing a foundational resource for researchers in the field.

Vitamin K2 Metabolism and the Vitamin K Cycle

Vitamin K2 is essential for the post-translational modification of specific proteins, a process known as γ-carboxylation. This modification is critical for their biological activity. The central hub of vitamin K metabolism is the vitamin K cycle, a salvage pathway that regenerates the active form of vitamin K.

The key steps in the vitamin K cycle are:

-

Carboxylation: Vitamin K in its reduced form, hydroquinone (KH2), acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs), converting them to γ-carboxyglutamate (Gla) residues.

-

Oxidation: During carboxylation, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).

-

Reduction: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide back to the quinone form of vitamin K.

-

Second Reduction: The quinone form is then further reduced back to the active hydroquinone form by VKOR or another reductase, completing the cycle.

Key Signaling Pathways Influenced by Vitamin K2

Beyond its role in coagulation, vitamin K2 has been shown to influence several signaling pathways, impacting cellular processes like bone mineralization, vascular calcification, and inflammation.

Bone Metabolism: Osteocalcin Carboxylation

In bone, osteocalcin is a key vitamin K-dependent protein. Its carboxylation is essential for its function in binding calcium and incorporating it into the bone matrix.

Cardiovascular Health: MGP Carboxylation and Vascular Calcification

Matrix Gla protein (MGP) is a potent inhibitor of vascular calcification. Its activation through vitamin K2-dependent carboxylation is crucial for preventing the deposition of calcium in blood vessels.

Anti-Inflammatory Effects: NF-κB Pathway

Vitamin K2 has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.

Pharmacokinetics of Vitamin K2 (Menaquinone-7)

Menaquinone-7 (MK-7) is one of the most bioactive forms of vitamin K2 due to its long half-life in the circulation. Understanding its pharmacokinetic profile is crucial for determining optimal dosing strategies. The following table summarizes pharmacokinetic parameters for non-labeled MK-7 from human studies.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 6 hours | [1] |

| Half-life (t1/2) | Approximately 3 days | |

| Carrier | Triglyceride-rich lipoproteins (post-prandial), Low-density lipoprotein (long-term) | |

| Bioavailability | High intra- and inter-individual variability | [2] |

Experimental Protocols for Metabolic Studies

The use of deuterium-labeled vitamin K2 analogs is central to conducting precise metabolic studies. Below are generalized experimental protocols for in vivo studies and sample analysis.

In Vivo Animal Study Protocol

This protocol outlines a typical workflow for an animal study investigating the metabolism of a deuterium-labeled vitamin K2 analog.

Methodology Details:

-

Animal Model: Fischer 344 rats are a commonly used model for vitamin K metabolism studies.

-

Dietary Intervention: Animals are often placed on a vitamin K deficient diet for a period (e.g., 14 days) to deplete endogenous stores before administration of the labeled compound.

-

Administration: The deuterium-labeled vitamin K2 analog is administered, typically via oral gavage or mixed into the diet.

-

Sample Collection: Blood, tissues of interest (e.g., liver, bone, kidney, brain), urine, and feces are collected at various time points post-administration.

-

Sample Processing: Tissues are homogenized, and lipids, including vitamin K, are extracted using organic solvents (e.g., hexane). Solid-phase extraction may be used for further purification.

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K analogs and their metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A gradient elution is typically used to separate the different vitamin K forms.

-

Flow Rate: 0.2-0.4 mL/min

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the deuterated and non-deuterated analogs are monitored.

Sample Preparation for LC-MS/MS:

-

Internal Standard: A known amount of a suitable internal standard (e.g., a different deuterium-labeled vitamin K analog not expected in the sample) is added to each sample, calibrator, and quality control sample.

-

Protein Precipitation/Liquid-Liquid Extraction: Proteins are precipitated with a solvent like ethanol. This is followed by liquid-liquid extraction with a non-polar solvent such as hexane to isolate the lipid-soluble vitamins.

-

Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

Data Presentation and Interpretation

The use of deuterium-labeled analogs allows for the simultaneous measurement of the administered (labeled) and endogenous (unlabeled) forms of vitamin K2. This enables the calculation of key pharmacokinetic parameters and the assessment of tissue-specific uptake and metabolism.

Example Data Table (Hypothetical): Tissue Distribution of Deuterated MK-4

The following table is a hypothetical representation of data that could be obtained from a study using deuterium-labeled phylloquinone (d-PK) to trace its conversion to deuterated menaquinone-4 (d-MK-4) in different tissues.

| Tissue | Total MK-4 (pmol/g) | Deuterated MK-4 (pmol/g) | % of Total MK-4 from d-PK |

| Brain | 15.2 ± 2.1 | 5.8 ± 0.9 | 38.2% |

| Kidney | 25.6 ± 3.5 | 12.3 ± 2.4 | 48.0% |

| Liver | 8.9 ± 1.5 | Not Detected | 0.0% |

| Pancreas | 30.1 ± 4.2 | 18.5 ± 3.1 | 61.5% |

| Testes | 45.3 ± 5.8 | 25.1 ± 4.5 | 55.4% |

Conclusion

Deuterium-labeled vitamin K2 analogs are invaluable tools for elucidating the complex metabolic pathways and pharmacokinetic profiles of this essential nutrient. While detailed information on the synthesis and specific in vivo quantitative data for deuterated menaquinones remain limited in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for researchers. By employing these techniques, scientists can gain deeper insights into the role of vitamin K2 in health and disease, paving the way for the development of targeted nutritional and therapeutic interventions. Further research is warranted to expand the availability of deuterated vitamin K2 standards and to generate comprehensive metabolic data that will advance our understanding of this vital micronutrient.

References

The Enigmatic Role of 2Z,6Z-Vitamin K2-d7 in Metabolic Research: A Technical Guide

A comprehensive review of existing scientific literature reveals a notable absence of specific research detailing the synthesis, application, or metabolic studies of "2Z,6Z-Vitamin K2-d7." This specific deuterated cis-isomer of vitamin K2 does not appear in commercially available catalogs of stable isotope-labeled compounds, nor is it mentioned in published experimental protocols or metabolic pathway investigations. Therefore, this guide will broaden its scope to address the pivotal role of deuterated vitamin K2 analogs and the significance of stereoisomers in the broader context of vitamin K metabolism research, providing a framework for understanding how a compound like "2Z,6Z-Vitamin K2-d7" could theoretically be applied.

The Significance of Deuteration and Stereoisomerism in Vitamin K Research

Vitamin K2, a family of menaquinones (MK-n), is characterized by a 2-methyl-1,4-naphthoquinone ring and a variable length isoprenoid side chain. The geometry of the double bonds in this side chain gives rise to various stereoisomers, with the all-trans form being the most common and biologically active. However, cis-isomers, such as the hypothetical "2Z,6Z" configuration, also exist.

Deuterium Labeling: The substitution of hydrogen with its stable isotope, deuterium (d), is a powerful tool in metabolic research. Deuterated compounds, such as Vitamin K2-d7, are chemically identical to their non-deuterated counterparts but have a higher mass. This mass difference allows them to be distinguished and traced using mass spectrometry (MS).

Applications of Deuterated Vitamin K2:

-

Internal Standards: Deuterated analogs of vitamin K2, such as menaquinone-7-d7 (MK-7-d7), are widely used as internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to biological samples in known amounts to correct for analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification of endogenous or supplemented vitamin K2 levels.

-

Metabolic Tracers: Administering a deuterated form of vitamin K2 allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the vitamin. This is crucial for understanding the pharmacokinetic profiles of different vitamin K2 forms and their conversion into other metabolites.

Stereoisomerism: The spatial arrangement of the isoprenoid side chain (cis vs. trans) can significantly impact the biological activity and metabolic fate of vitamin K2. While the all-trans isomer is considered the most potent form for activating vitamin K-dependent proteins, the metabolic pathways and potential biological effects of cis-isomers are not well understood. The use of a stereospecifically labeled compound like "2Z,6Z-Vitamin K2-d7" would be invaluable for elucidating the specific metabolic pathways of these cis-isomers.

Experimental Approaches in Vitamin K Metabolism Research

The study of vitamin K metabolism, often employing deuterated standards, involves a series of sophisticated experimental procedures.

In Vivo Pharmacokinetic Studies

A typical workflow for an in vivo pharmacokinetic study using a deuterated vitamin K2 analog is outlined below.

Caption: Generalized Experimental Workflow for in vivo Vitamin K2 Metabolism Studies.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K analogs in biological matrices.

Table 1: Typical LC-MS/MS Parameters for Vitamin K2 Analysis

| Parameter | Description |

| Chromatography | |

| Column | C18 or C30 reversed-phase column for separation of hydrophobic isomers. |

| Mobile Phase | Gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or ammonium formate to improve ionization. |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |

| Precursor Ion (Q1) | The m/z of the protonated molecule of the vitamin K2 analog (e.g., MK-7). |

| Product Ion (Q3) | A characteristic fragment ion generated by collision-induced dissociation of the precursor ion. |

| Internal Standard | A stable isotope-labeled analog (e.g., MK-7-d7) with its own specific precursor and product ions. |

Vitamin K Metabolic Pathway

Vitamin K undergoes a cyclic series of oxidation and reduction reactions in the liver and other tissues, which is essential for its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).

Caption: The Vitamin K Cycle and its Role in Protein Carboxylation.

This cycle is crucial for the activation of vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla-protein). A deuterated tracer would follow this same pathway, allowing for the measurement of the rates of these metabolic conversions.

Future Directions and the Potential Role of 2Z,6Z-Vitamin K2-d7

While no research currently exists on "2Z,6Z-Vitamin K2-d7," its potential utility in advancing our understanding of vitamin K metabolism is significant. Future research could focus on:

-

Synthesis and Characterization: The chemical synthesis and purification of "2Z,6Z-Vitamin K2-d7" would be the first necessary step.

-

Comparative Pharmacokinetics: Studies comparing the ADME of "2Z,6Z-Vitamin K2-d7" to its all-trans-d7 counterpart would reveal the impact of stereochemistry on bioavailability and tissue distribution.

-

Metabolic Fate: Investigating whether "2Z,6Z-Vitamin K2-d7" is converted to other menaquinone forms or excreted unchanged would provide insights into the metabolism of dietary cis-isomers.

-

Biological Activity: Assessing the ability of the 2Z,6Z-isomer to act as a cofactor for GGCX would clarify its biological function.

Certificate of analysis for "2Z,6Z-Vitamin K2-d7"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2Z,6Z-Vitamin K2-d7, a deuterated analog of Vitamin K2. This document compiles essential analytical data, detailed experimental protocols for its quantification, and a visualization of its role in biological pathways, designed to support research and development activities.

Quantitative Data

The following tables summarize the key quantitative specifications for 2Z,6Z-Vitamin K2-d7 and its common variant, Vitamin K2 (MK-7)-d7, as compiled from leading suppliers.

Table 1: General Specifications for Deuterated Vitamin K2 Analogs

| Parameter | 2Z,6Z-Vitamin K2-d7 | Vitamin K2 (MK-7)-d7 | Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3) |

| Synonym(s) | Menaquinone-d7 | Menaquinone-7-(5,6,7,8-d4,2-methyl-d3) | 2-methyl-3-phytyl-1,4-naphthoquinone-d7, Phylloquinone-d7 |

| CAS Number | N/A | 1233937-31-9[1] | 1233937-39-7[2] |

| Molecular Formula | C31H40D7O2 | C46H57D7O2[1] | C31D7H39O2[2] |

| Molecular Weight | ~451.7 g/mol | 656.06 g/mol [1] | 457.74 g/mol [2] |

| Form | Not Specified | Powder | Liquid[2] |

| Color | Not Specified | Yellow | Yellow to Orange[2] |

| Storage | Not Specified | -20°C | -20°C[2] |

Table 2: Purity and Isotopic Abundance

| Parameter | Value |

| Purity (CP Sum of E & Z Isomers) | ≥ 97%[2] |

| Isotopic Purity (atom % D) | ≥ 98% to 99%[2] |

| Mass Shift | M+7[2] |

Experimental Protocols

The quantification of Vitamin K2 and its deuterated analogs in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3][4]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A common and effective method for extracting Vitamin K2 from plasma or serum involves protein precipitation followed by liquid-liquid extraction.[3][5]

Protocol:

-

Sample Collection: Collect whole blood in appropriate anticoagulant tubes and centrifuge to separate plasma or serum.

-

Internal Standard Spiking: Fortify a 500 µL aliquot of the plasma/serum sample with a known concentration of the deuterated internal standard (e.g., 2Z,6Z-Vitamin K2-d7).

-

Protein Precipitation: Add acetonitrile to the sample at a 3:1 ratio (v/v) to precipitate proteins.[5]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an equal volume of an immiscible organic solvent such as n-hexane for extraction of the lipid-soluble Vitamin K2.[4]

-

Evaporation and Reconstitution: Separate the organic layer containing the analyte and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5]

Chromatographic Conditions:

-

Column: A reversed-phase column, such as an Accucore Biphenyl column, is suitable for separating Vitamin K2 isomers and resolving them from matrix interferences.[5]

-

Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water containing a suitable modifier (e.g., ammonium formate).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35-45°C, to ensure reproducible retention times.[6]

-

Injection Volume: Typically 10 µL.[6]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizations

Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Vitamin K2 in biological samples.

References

- 1. achemtek.com [achemtek.com]

- 2. Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3) D 99atom , 97 CP Sum of E Z Isomers 1233937-39-7 [sigmaaldrich.com]

- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples [mdpi.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. CN104458990B - Method for measuring content of vitamin K2 (MK-7) - Google Patents [patents.google.com]

Technical Guide: Stability and Storage of 2Z,6Z-Vitamin K2-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2Z,6Z-Vitamin K2-d7 is a deuterated form of Vitamin K2, a vital fat-soluble vitamin. In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Understanding the stability and appropriate storage conditions of 2Z,6Z-Vitamin K2-d7 is critical to ensure its integrity and the validity of experimental results. This guide provides a comprehensive overview of the stability profile of Vitamin K2 and outlines recommended storage and handling procedures applicable to its deuterated form.

While specific stability studies on 2Z,6Z-Vitamin K2-d7 are not extensively available in public literature, the stability profile is expected to be comparable to that of its non-deuterated counterpart, menaquinone-4 (MK-4), given that deuterium labeling does not alter the fundamental chemical properties of the molecule. Deuterated compounds are generally considered to be as stable as their non-deuterated analogues, with shelf-life often being more dependent on external factors than isotopic composition[1].

General Stability Profile of Vitamin K2

Vitamin K2, as a class of compounds, exhibits susceptibility to certain environmental factors. The primary degradation pathways are influenced by light and pH.

2.1 Light Sensitivity: Vitamin K2 is highly sensitive to light, particularly UV light[2][3][4]. Exposure can lead to photoisomerization and degradation, converting the biologically active all-trans isomer into inactive cis-isomers[3][5]. Therefore, protection from light is a critical factor in maintaining the stability of 2Z,6Z-Vitamin K2-d7.

2.2 pH Sensitivity: Vitamin K2 shows poor stability in alkaline conditions[2][6]. It is more stable in neutral to slightly acidic environments. Contact with alkaline substances can lead to degradation of the molecule.

2.3 Thermal Stability: Vitamin K2 is generally considered to be relatively heat-stable[3]. Short-term exposure to elevated temperatures, such as those encountered during shipping, is unlikely to cause significant degradation. However, for long-term storage, controlled, cooler temperatures are recommended to minimize any potential thermal degradation.

2.4 Oxidative Stability: While not as pronounced as its light sensitivity, Vitamin K2 can be susceptible to oxidation. Storage in an inert atmosphere (e.g., argon or nitrogen) can help to prolong its shelf-life, especially for long-term storage of the pure compound.

Recommended Storage Conditions

Based on the known stability of Vitamin K2 and general guidelines for the storage of deuterated compounds, the following conditions are recommended for 2Z,6Z-Vitamin K2-d7.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C for long-term storage[7]. 4°C for short-term storage. | Lower temperatures minimize the rate of chemical degradation. |

| Light | Store in complete darkness. Use amber vials or light-proof containers[2]. | Prevents photoisomerization and degradation. |

| Atmosphere | For neat compounds, store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation. |

| Container | Tightly sealed, amber glass vials. | Prevents exposure to light, air, and moisture. |

| Formulation | Avoid co-formulation with alkaline minerals like calcium and magnesium, unless the Vitamin K2 is microencapsulated[2][8]. | Alkaline conditions promote degradation. |

Factors Influencing Stability in Formulations

When 2Z,6Z-Vitamin K2-d7 is incorporated into formulations, its stability can be significantly affected by the excipients used.

4.1 Interaction with Minerals: Studies on non-deuterated Vitamin K2 (MK-7) have shown significant degradation when formulated with alkaline minerals such as calcium and magnesium[2][8]. This is a critical consideration in the development of dietary supplements and fortified food products.

4.2 Protective Measures: Microencapsulation Microencapsulation is a common technique used to protect sensitive compounds like Vitamin K2 from degradation. By creating a physical barrier around the molecule, it can be shielded from light, oxygen, and reactive excipients, thereby enhancing its stability in complex formulations[2][8].

Hypothetical Stability Data

The following table presents hypothetical stability data for 2Z,6Z-Vitamin K2-d7 to illustrate how such data would be presented. This is for illustrative purposes only, and actual stability testing is required.

| Storage Condition | Time Point | Assay (% of Initial) | Total Degradants (%) |

| 25°C / 60% RH (Protected from light) | 0 | 100.0 | 0.0 |

| 3 Months | 98.2 | 1.8 | |

| 6 Months | 96.5 | 3.5 | |

| 40°C / 75% RH (Protected from light) | 0 | 100.0 | 0.0 |

| 1 Month | 95.1 | 4.9 | |

| 3 Months | 90.3 | 9.7 | |

| Photostability (Exposed to light) | 0 | 100.0 | 0.0 |

| 24 Hours | 75.4 | 24.6 | |

| 48 Hours | 58.9 | 41.1 |

Experimental Protocols for Stability Testing

A robust stability-indicating analytical method is crucial for assessing the stability of 2Z,6Z-Vitamin K2-d7. High-Performance Liquid Chromatography (HPLC) is the most common technique.

6.1 Sample Preparation:

-

Accurately weigh a known amount of the 2Z,6Z-Vitamin K2-d7 sample.

-

Dissolve the sample in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of hexane and isopropanol).

-

Protect the solution from light at all times by using amber glassware and minimizing exposure to ambient light.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

6.2 HPLC Method:

-

Column: A reverse-phase C18 or C8 column is typically used[9].

-

Mobile Phase: A mixture of organic solvents such as methanol, ethanol, and water is common. Isocratic or gradient elution can be employed[9].

-

Detection:

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

6.3 Stress Testing (Forced Degradation): To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed under the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

Visualizations

7.1 Experimental Workflow for Stability Testing

Caption: Workflow for stability testing of 2Z,6Z-Vitamin K2-d7.

7.2 Vitamin K Cycle

The biological activity of Vitamin K2 is dependent on the Vitamin K cycle, which is a critical signaling pathway.

Caption: The Vitamin K cycle is essential for protein carboxylation.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. Vitamin K2 Storage - Dos and Don’ts | MediQ7 [mediq7.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Vitamin K2 MK-7: A stability challenge, a market study [nutraingredients.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsonline.com [ijpsonline.com]

Application Note: Quantification of Vitamin K2 in Human Plasma Using 2Z,6Z-Vitamin K2-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K2, a group of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2][3] Accurate quantification of different vitamin K2 isoforms, such as MK-4 and MK-7, in biological matrices is essential for clinical research and drug development.[2][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of vitamin K2 in human plasma. The use of a stable isotope-labeled internal standard, 2Z,6Z-Vitamin K2-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Principle

This method utilizes the principle of stable isotope dilution analysis. A known amount of 2Z,6Z-Vitamin K2-d7 is added to the plasma sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the endogenous vitamin K2 analytes throughout extraction, chromatography, and ionization. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, minimizing the impact of sample loss and matrix-induced signal suppression or enhancement.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for vitamin K extraction from plasma.[4]

-

Materials:

-

Human plasma samples

-

2Z,6Z-Vitamin K2-d7 internal standard (ISTD) solution (e.g., 100 ng/mL in methanol)

-

Ethanol

-

n-Hexane

-

Methanol

-

Water

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

-

Add 50 µL of the 100 ng/mL 2Z,6Z-Vitamin K2-d7 internal standard solution to each plasma sample, calibrator, and quality control sample.

-

Vortex briefly to mix.

-

Add 1.5 mL of ethanol to each tube and vortex for 1 minute to precipitate proteins.

-

Add 4 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (n-hexane) to a clean test tube.

-

Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of a 1:3 water and methanol solution.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for vitamin K2 analysis.[5][6]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

-

Liquid Chromatography Conditions:

-

Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Gradient: A linear gradient from 80% A to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Spray Voltage: 4500 V

-

Vaporizer Temperature: 420 °C

-

Ion Transfer Tube Temperature: 356 °C

-

Collision Gas: Argon

-

Data Presentation

Table 1: Mass Spectrometric Parameters for Vitamin K2 and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Vitamin K2 (MK-4) | 445.3 | 187.1 | 27 |

| Vitamin K2 (MK-7) | 649.5 | 187.1 | 26 |

| 2Z,6Z-Vitamin K2-d7 | [Value+7] | [Value] | [Optimized Value] |

Note: The exact m/z values for 2Z,6Z-Vitamin K2-d7 will depend on the specific menaquinone backbone it is based on (e.g., MK-4 or MK-7). The precursor ion will be the mass of the deuterated molecule, and the product ion will likely be a characteristic fragment.

Table 2: Method Validation Parameters

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for vitamin K2 analysis.[5][7][8][9]

| Parameter | Result |

| Linearity Range | 0.1 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Vitamin K2.

Conclusion

The described LC-MS/MS method, incorporating 2Z,6Z-Vitamin K2-d7 as an internal standard, provides a reliable and sensitive approach for the quantification of vitamin K2 in human plasma. The detailed protocol for sample preparation and analysis, along with the representative method performance data, demonstrates its suitability for high-throughput clinical research and drug development applications. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalytical studies.

References

- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. it.restek.com [it.restek.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Vitamin K2 Isomers using a d7-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K2, a family of menaquinones (MK-n), plays a crucial role in various physiological processes beyond its traditional role in blood coagulation.[1][2] Emerging evidence highlights its importance in bone metabolism, cardiovascular health, and the regulation of inflammation.[1][2][3][4][5] The different isomers of vitamin K2, particularly MK-4 and MK-7, are of significant interest due to their varying bioavailability and biological activities.[6] Accurate quantification of these isomers in biological matrices is essential for clinical research and the development of novel therapeutics. This application note describes a robust and sensitive method for the quantitative analysis of vitamin K2 isomers (MK-4 and MK-7) in human serum or plasma using a stable isotope-labeled internal standard (d7-vitamin K2) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Vitamin K2 standards (MK-4 and MK-7)

-

d7-labeled Vitamin K2 internal standard (d7-MK-4 or d7-MK-7)

-

Human serum/plasma (charcoal-stripped plasma can be used as a surrogate matrix)[7]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

Ethanol (ACS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]

Sample Preparation

A simple and effective sample preparation is critical for accurate quantification and to minimize matrix effects.[7][9] The following protocol is a general guideline and may require optimization based on specific laboratory conditions and sample types.

-

Aliquoting and Spiking: To 500 µL of serum or plasma in a clean microcentrifuge tube, add 5 µL of the d7-labeled vitamin K2 internal standard solution (e.g., 100 ng/mL in methanol).[10]

-

Protein Precipitation: Add 1.5 mL of acetonitrile to the sample, vortex for 20 seconds at 3000 rpm to precipitate proteins.[10]

-

Centrifugation: Centrifuge the mixture at 4300 rpm for 10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50 °C.[10]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol).[10]

-

Injection: Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.[10]

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)[11]

-

Add 50 µL of the internal standard to 500 µL of serum.

-

Add 1.5 mL of ethanol and vortex for 1 minute.

-

Add 4 mL of hexane and vortex for 1 minute.

-

Centrifuge for 10 minutes at 13,000 rpm.

-

Transfer the upper organic layer to a new tube and dry under nitrogen.

-

Reconstitute in 200 µL of 1:3 water:methanol.

LC-MS/MS Method

-

Liquid Chromatography (LC):

-

Column: A C18 or Biphenyl column is recommended for the separation of these lipophilic compounds. For example, a Kinetex 5 µm EVO C18 column (50 x 2.1 mm).[12]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v).[12]

-

Gradient: A gradient elution is typically used to achieve optimal separation. A representative gradient is shown in the table below.

-

Flow Rate: 0.6 mL/min.[12]

-

Column Temperature: 50 °C.[8]

-

Injection Volume: 5 µL.[10]

-

-

Mass Spectrometry (MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[7][8]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for each analyte and the internal standard should be optimized.

-

Quantitative Data

The use of a d7-labeled internal standard allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) |

| Vitamin K2 (MK-4) | 0.1[7][11] | 0.1 - 10[7][10] | 3.2 - 14.3[13] | 8.7 - 15.2[13] |

| Vitamin K2 (MK-7) | 0.1 | 0.1 - 10[10] | 6.0 - 11.1[13] | 7.2 - 13.2[13] |